synthesis and characterization of acetone dimethylhydrazone
synthesis and characterization of acetone dimethylhydrazone
An In-depth Technical Guide to the Synthesis and Characterization of Acetone Dimethylhydrazone
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of acetone dimethylhydrazone. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Acetone dimethylhydrazone, also known as N-propan-2-ylidene-N,N-dimethylhydrazine, is a valuable reagent in organic synthesis. With the chemical formula C₅H₁₂N₂ and a molecular weight of 100.17 g/mol , its primary significance lies in its role as a precursor for the synthesis of more complex organic molecules, particularly unsymmetrical ketones.[1][2][3][4] The hydrazone moiety allows for specific reactivity, making it a versatile building block in medicinal and synthetic chemistry.[2][5] This guide details a reliable method for its preparation and the analytical techniques required for its thorough characterization.
Synthesis: A Controlled Condensation
The synthesis of acetone dimethylhydrazone is achieved through the condensation reaction of acetone with 1,1-dimethylhydrazine.[2] This reaction involves the nucleophilic attack of the dimethylhydrazine nitrogen on the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.
Reaction Scheme
(CH₃)₂CO + H₂NN(CH₃)₂ → (CH₃)₂C=NN(CH₃)₂ + H₂O
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where careful control of conditions ensures high yield and purity.
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Acetone (ACS grade, dried over anhydrous CaSO₄)[6]
-
1,1-Dimethylhydrazine (≥98% purity)
-
Anhydrous potassium hydroxide (KOH) pellets
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware should be thoroughly dried to prevent side reactions with water.
-
Reagent Addition: In a fume hood, charge the flask with 50 mL of acetone. Begin stirring and add 0.1 moles of 1,1-dimethylhydrazine dropwise to the acetone. The reaction is typically exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction proceeds to completion.
-
Initial Workup & Drying: Cool the reaction mixture to room temperature. Add approximately 10 g of anhydrous potassium hydroxide pellets to the mixture and stir vigorously for 30 minutes. The KOH acts as a drying agent and helps to remove any unreacted starting materials or acidic impurities.
-
Separation: Decant the organic layer from the solid KOH into a clean, dry flask. Add anhydrous magnesium sulfate to the decanted liquid to ensure complete drying.
-
Purification by Distillation: Filter the dried liquid to remove the MgSO₄. Purify the crude acetone dimethylhydrazone by fractional distillation under atmospheric pressure. Collect the fraction boiling at the appropriate temperature.
Causality Behind Experimental Choices:
-
Excess Acetone: Using acetone as both a reactant and a solvent drives the equilibrium of the condensation reaction towards the product side.
-
Drying Agents: The use of potassium hydroxide and magnesium sulfate is critical. Water is a byproduct of the reaction, and its presence can lead to the hydrolysis of the hydrazone product back to the starting materials.[7] KOH is a strong, effective initial drying agent, while MgSO₄ is used for final, more thorough drying before distillation.
-
Distillation: Fractional distillation is the preferred method for purification as it effectively separates the desired product from any remaining starting materials and lower-boiling impurities.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of acetone dimethylhydrazone.
Characterization: Structural Verification and Purity Assessment
Thorough characterization is essential to confirm the identity and purity of the synthesized acetone dimethylhydrazone. The following spectroscopic methods are standard for this purpose.[8]
Molecular Structure Diagram
Caption: Molecular structure of acetone dimethylhydrazone.
Spectroscopic Data
The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.
| Technique | Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~1.8-2.0 ppm | Singlet, 6H, corresponding to the two equivalent methyl groups on the imine carbon. |
| Chemical Shift (δ) | ~2.3-2.5 ppm | Singlet, 6H, corresponding to the two equivalent methyl groups on the nitrogen atom.[9] | |
| ¹³C NMR | Chemical Shift (δ) | ~160-170 ppm | Quaternary carbon of the C=N imine bond. |
| Chemical Shift (δ) | ~40-50 ppm | Methyl carbons attached to the nitrogen. | |
| Chemical Shift (δ) | ~20-30 ppm | Methyl carbons attached to the imine carbon. | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 1640-1660 cm⁻¹ | Strong absorption corresponding to the C=N stretching vibration.[10] |
| Wavenumber (cm⁻¹) | 2850-2960 cm⁻¹ | C-H stretching vibrations of the methyl groups. | |
| Wavenumber (cm⁻¹) | 1360-1470 cm⁻¹ | C-H bending vibrations of the methyl groups. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 100 | Corresponds to the molecular weight of C₅H₁₂N₂.[11] |
| Key Fragments | m/z = 85, 57, 43 | Potential fragments corresponding to the loss of a methyl group (-CH₃), a dimethylamino group (-N(CH₃)₂), or an isopropyl group (-CH(CH₃)₂). |
Reactivity and Synthetic Applications
The primary utility of acetone dimethylhydrazone in research is as a masked enolate equivalent. The protons on the methyl groups alpha to the C=N bond are acidic and can be deprotonated by a strong base (e.g., LDA). The resulting aza-enolate is a potent nucleophile that can be alkylated. Subsequent hydrolysis of the alkylated hydrazone liberates an unsymmetrical ketone, a transformation that is otherwise challenging.[1] This makes acetone dimethylhydrazone a key intermediate in the synthesis of complex organic molecules, including natural products like dihydrojasmone.[1]
Conclusion
This guide provides a robust framework for the synthesis and characterization of acetone dimethylhydrazone. By understanding the principles behind each step of the protocol and the expected analytical outcomes, researchers can confidently prepare and verify this versatile synthetic intermediate. The detailed methodologies and characterization data serve as a reliable reference for professionals in organic synthesis and drug development, facilitating the advancement of their research endeavors.
References
-
Yamashita, M., Matsumiya, K., Tanabe, M., & Suemitsu, R. (n.d.). Facile Synthesis of Unsymmetrical Ketones Using Acetone Dimethylhydrazone. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. [Link]
-
Wikipedia. (2023). Hydrazine. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Acetone Hydrazones. [Link]
-
PubChemLite. (n.d.). Acetone dimethylhydrazone (C5H12N2). [Link]
-
Wikipedia. (n.d.). Acetone hydrazone. [Link]
-
ResearchGate. (n.d.). MALDI-TOF-MS spectra for acetone hydrazones. [Link]
-
Journal of the Bulgarian Chemical Communications. (n.d.). Normal Coordinate Analysis of Acetone Methanesulfonylhydrazone. [Link]
-
MySkinRecipes. (n.d.). Acetone Dimethylhydrazone. [Link]
-
LookChem. (n.d.). Purification of Acetone. [Link]
-
NIST WebBook. (n.d.). Acetone, (2,4-dinitrophenyl)hydrazone. [Link]
-
MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). Acetone azine. [Link]
-
CP Lab Safety. (n.d.). Acetone Dimethylhydrazone, min 98%, 1 ml. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Buy Acetone dimethylhydrazone | 13483-31-3 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. Purification of Acetone - Chempedia - LookChem [lookchem.com]
- 7. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ACETONE DIMETHYLHYDRAZONE(13483-31-3) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. PubChemLite - Acetone dimethylhydrazone (C5H12N2) [pubchemlite.lcsb.uni.lu]
